molecular formula C18H19NO4S B2916886 (2-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1788675-70-6

(2-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2916886
CAS RN: 1788675-70-6
M. Wt: 345.41
InChI Key: IAIFRDIHWZLPOV-UHFFFAOYSA-N
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Description

“(2-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound. It is a derivative of phenyl(pyrrolidin-1-yl)methanone . The compound is colorless to yellow in appearance .


Synthesis Analysis

The synthesis of similar compounds involves the use of an organic phase washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The target product is obtained as a white solid . Another method involves the Petasis reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenylsulfonyl group and a methoxyphenyl group .


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or semi-solid or solid . More detailed physical and chemical properties are not available in the retrieved literature.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Jones et al. (1979) describes the synthesis of a compound structurally related to (2-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, demonstrating potent antiestrogenic activity in rats and mice through oral and subcutaneous administration. This highlights its potential in medical research, particularly in hormone-related therapies (Jones et al., 1979).

Structural and Molecular Studies

  • Lakshminarayana et al. (2009) synthesized a compound with structural similarities, emphasizing the role of such molecules in crystal and molecular structure analysis. This study contributes to the understanding of molecular interactions and structural behavior of related compounds (Lakshminarayana et al., 2009).

Organotin(IV) Complexes and Antimicrobial Activity

  • Research by Singh et al. (2016) involved synthesizing new organotin(IV) complexes using derivatives of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, revealing significant in vitro antimicrobial activities. These findings are crucial in developing new antimicrobial agents and exploring the therapeutic potential of such complexes (Singh et al., 2016).

Optical Properties and Material Science

  • A study by Volpi et al. (2017) on the synthesis of imidazo[1,5-a]pyridine derivatives, involving a related methanone compound, discussed the compounds' optical properties. Such research is significant in the field of material science, particularly in developing luminescent materials (Volpi et al., 2017).

Anticancer Research

  • Magalhães et al. (2013) studied a related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, in the context of cancer treatment. The study showed that it inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia cells, underscoring its potential in cancer research (Magalhães et al., 2013).

Antimicrobial Activity of Pyrazoline Derivatives

  • Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing promising antimicrobial activity. This research contributes to the development of new antimicrobial agents using structurally similar methanones (Kumar et al., 2012).

Crystallography and Molecular Docking

  • Further structural analysis of related compounds was conducted by Lakshminarayana et al. (2018), where molecular docking and Hirshfeld surface analysis were employed. Such studies are vital for drug design and understanding molecular interactions (Lakshminarayana et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its bioactivity and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the particular target and the compound’s chemical structure.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Based on the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its stereochemistry and the three-dimensional structure of its target.

properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-23-17-10-6-5-9-16(17)18(20)19-12-11-15(13-19)24(21,22)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIFRDIHWZLPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

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